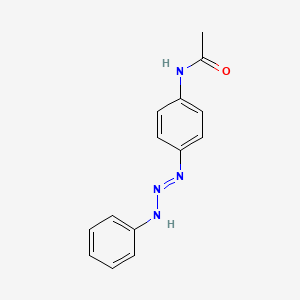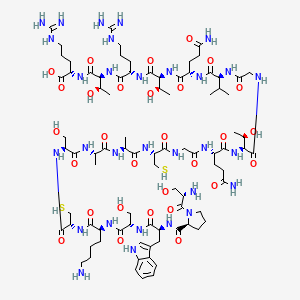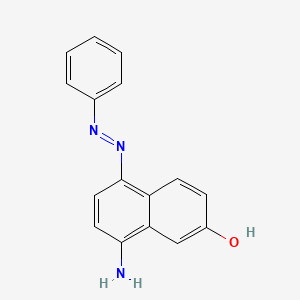![molecular formula C14H27O3Si B14748250 1,2,2-Tris[(2-methylpropan-2-yl)oxy]ethenylsilicon](/img/structure/B14748250.png)
1,2,2-Tris[(2-methylpropan-2-yl)oxy]ethenylsilicon
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1,2,2-Tris[(2-methylpropan-2-yl)oxy]ethenylsilicon typically involves the reaction of tri-tert-butoxysilchlorane (t-BuSiCl3) with vinyl lithium (LiC2H4) under low-temperature conditions . The reaction conditions are carefully controlled to ensure the desired product’s purity and yield. Industrial production methods may vary slightly depending on the required scale and purity, but the fundamental reaction remains consistent.
Chemical Reactions Analysis
1,2,2-Tris[(2-methylpropan-2-yl)oxy]ethenylsilicon undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of silanol derivatives.
Reduction: Reduction reactions can convert the compound into simpler silane derivatives.
Substitution: The compound can undergo substitution reactions, particularly with halogens, to form different organosilicon compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,2,2-Tris[(2-methylpropan-2-yl)oxy]ethenylsilicon has several scientific research applications:
Biology: The compound’s unique properties make it useful in modifying polymers to enhance their water resistance, adhesion, and thermal stability.
Medicine: While not directly used in medicine, its derivatives and related compounds are studied for potential biomedical applications.
Mechanism of Action
The mechanism of action of 1,2,2-Tris[(2-methylpropan-2-yl)oxy]ethenylsilicon involves its ability to form silane crosslinking networks. This process improves the material properties of the substrates it is applied to. The molecular targets include inorganic fillers and organic resins, which react with the compound to form a stable network, enhancing the overall performance of the material .
Comparison with Similar Compounds
1,2,2-Tris[(2-methylpropan-2-yl)oxy]ethenylsilicon can be compared to other similar organosilicon compounds, such as:
Vinyltriethoxysilane: Similar in structure but with ethoxy groups instead of tert-butoxy groups.
Vinyltrimethoxysilane: Contains methoxy groups, offering different reactivity and application properties.
Tri-tert-butoxysilane: Lacks the vinyl group, making it less reactive in certain applications.
The uniqueness of this compound lies in its combination of tert-butoxy groups and a vinyl group, providing a balance of reactivity and stability that is advantageous in various industrial applications.
Properties
Molecular Formula |
C14H27O3Si |
|---|---|
Molecular Weight |
271.45 g/mol |
InChI |
InChI=1S/C14H27O3Si/c1-12(2,3)15-10(16-13(4,5)6)11(18)17-14(7,8)9/h1-9H3 |
InChI Key |
IZUUSJUCJXGYDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=C(OC(C)(C)C)[Si])OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



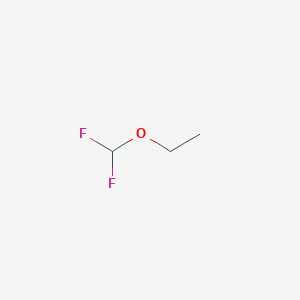
![1-[2-(5-amino-2,4-dichloro-6-methyl-3-pyridyl)-4,5-dihydroimidazol-1-yl]ethanone;1-(2-((4,6-Dichloro-2-methylpyrimidin-5-yl)amino)-4,5-dihydro-1H-imidazol-1-yl)ethanone](/img/structure/B14748182.png)
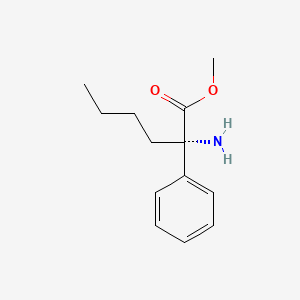

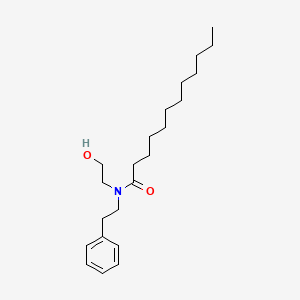
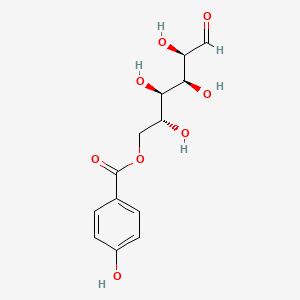
![2-Selenaspiro[3.5]nonane](/img/structure/B14748216.png)
![2-[[Methoxy(phenyl)phosphoryl]methyl]isoindole-1,3-dione](/img/structure/B14748229.png)

![4,4'-[(Piperidin-1-yl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14748239.png)
